1-(2-Nitrophenyl)-3-pyridin-3-ylurea
Description
1-(2-Nitrophenyl)-3-pyridin-3-ylurea is a urea derivative characterized by a 2-nitrophenyl group attached to one urea nitrogen and a pyridin-3-yl group to the other. Its structural features, including the electron-withdrawing nitro group in the ortho position of the phenyl ring and the pyridine nitrogen at the 3-position, confer distinct electronic and steric properties. The compound adopts a planar trans/trans conformation in its crystalline state, as confirmed by X-ray diffraction studies (CSD code: WOMHUD) . This conformation lacks intramolecular hydrogen bonding, distinguishing it from structurally related urea analogs.
Properties
Molecular Formula |
C12H10N4O3 |
|---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-3-pyridin-3-ylurea |
InChI |
InChI=1S/C12H10N4O3/c17-12(14-9-4-3-7-13-8-9)15-10-5-1-2-6-11(10)16(18)19/h1-8H,(H2,14,15,17) |
InChI Key |
YMNBKLCDZNXPMV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CN=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CN=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Position Effects : The ortho-nitro group in the target compound induces steric hindrance and electronic effects distinct from meta- or para-substituted analogs. For example, 1-(3-nitrophenyl)-3-(3-pyridinylmethyl)urea (meta-nitro) may exhibit reduced planarity due to steric clashes between the nitro group and pyridinylmethyl chain .
- Pyridine Orientation : Pyridin-2-yl derivatives (e.g., 1-(4-fluorophenyl)-3-pyridin-2-ylurea) often form intramolecular hydrogen bonds between the urea NH and pyridine nitrogen, stabilizing cis/trans conformations . In contrast, pyridin-3-yl analogs (e.g., the target compound) lack this interaction, favoring trans/trans arrangements.
- However, steric bulk in ortho-substituted derivatives may offset this advantage .
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